molecular formula C7H5NO3 B2426527 Methyl 5-cyanofuran-2-carboxylate CAS No. 60838-00-8

Methyl 5-cyanofuran-2-carboxylate

Cat. No. B2426527
CAS RN: 60838-00-8
M. Wt: 151.121
InChI Key: WNBJXNGNGVOCKO-UHFFFAOYSA-N
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Description

“Methyl 5-cyanofuran-2-carboxylate” is an organic compound. It has the empirical formula C7H5NO3 . The compound is related to furan compounds, which are known for their wide applications in various fields .


Physical And Chemical Properties Analysis

“Methyl 5-cyanofuran-2-carboxylate” is a solid compound . Its melting point is between 154-158 °C . The molecular weight of the compound is 227.22 .

Scientific Research Applications

Biopolymer Chitin Derivatives

“Methyl 5-cyanofuran-2-carboxylate” is used in the expansion of chemical space available from chitin . The biologically active heteroaromatics furo [3,2- d ]pyrimidin-4-one and furo [3,2- d ]pyrimidin-4-amine can be selectively accessed from 3A5AF and M4A2C, respectively . The chiral pool synthon di-HAF is a viable substrate for Achmatowicz rearrangement, providing streamlined access to 2-aminosugars possessing a versatile hydroxymethyl group at C5 .

Antibacterial Activity

“Methyl 5-cyanofuran-2-carboxylate” has shown high antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus, Bacillus cereus, and Bacillus subtilis . It also exhibits moderate activity against Gram-negative bacteria, including Escherichia coli, Salmonella Typhi, Serratia marcescens, and Pseudomonas aeruginosa .

Cytotoxic Activity

“Methyl 5-cyanofuran-2-carboxylate” has demonstrated cytotoxic activity on both normal cells, LLC-MK2 cells and L929 cells . The strongest cytotoxicity was observed in HeLa and HepG2 cells .

Cancer Treatment

“Methyl 5-cyanofuran-2-carboxylate” affects selective cytotoxicity on cancer cells at a low concentration . This suggests that it has potential usage as an alternative agent for treatments of some cancers .

Bacterial Infections Treatment

“Methyl 5-cyanofuran-2-carboxylate” affects Gram-positive bacteria at a low concentration . This suggests that it has potential usage as an alternative agent for treatments of some bacterial infections .

Chemical Synthesis

“Methyl 5-cyanofuran-2-carboxylate” is used in the synthesis of other chemicals . For example, it is used in the synthesis of 2-cyanofuran .

properties

IUPAC Name

methyl 5-cyanofuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBJXNGNGVOCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-cyanofuran-2-carboxylate

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